2-(Pyridin-4-yl)morpholine
Overview
Description
“2-(Pyridin-4-yl)morpholine” is a chemical compound with the CAS Number: 1018656-57-9 . It has a molecular weight of 164.21 . It is shipped at room temperature and is in solid form .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For example, a series of new acetamide derivatives of primary and secondary amines have been synthesized under microwave irradiation . The synthesis involved condensation reaction, chlorination, and nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For instance, a series of condensation, oxidation, acid amine coupling, and reductive amination reactions were performed to synthesize analogues of N-substituted 2-(pyridin-4-yl)-1H-imidazo .Physical and Chemical Properties Analysis
“this compound” is a solid compound stored at refrigerator temperatures . It has a molecular weight of 164.21 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Corrosion Inhibition
Research by Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes involving ligands like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine for corrosion inhibition on mild steel. This study bridges the gap between coordination inorganic chemistry and corrosion engineering, suggesting these complexes could significantly protect mild steel surfaces from corrosion, especially in acidic environments (Das et al., 2017).
Catalysis
Reddy et al. (2016) introduced PEPPSI-SONO-SP2, a pyridine-containing Pd–N-heterocyclic carbene complex, as a catalyst for Suzuki–Miyaura and Sonogashira cross-coupling reactions. This study highlights the efficiency of using such complexes for coupling reactions under green conditions, emphasizing the complex's reusability and low catalyst loading (Reddy et al., 2016).
Fluorophore Development
Hagimori et al. (2019) conducted a study on the synthesis, photophysical evaluation, and computational analysis of 2-morpholino pyridine compounds as highly emissive fluorophores. These compounds exhibit high fluorescence quantum yields in both solution and solid states, making them potential candidates for optical materials and sensors (Hagimori et al., 2019).
Insecticidal Activity
Bakhite et al. (2014) synthesized pyridine derivatives with morpholine components, demonstrating significant insecticidal activity against cowpea aphid, Aphis craccivora. The study identifies these compounds as potent alternatives to conventional insecticides, with one compound showing four times the effectiveness of acetamiprid (Bakhite et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Tao et al. (2017) developed highly efficient thienylquinoline-based phosphorescent iridium(III) complexes for red and white OLEDs. These complexes, featuring pyridine and morpholine derivatives, achieved high external quantum efficiencies and excellent color stability, presenting advancements in OLED technology (Tao et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-pyridin-4-ylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-4,9,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTUMNQJJFHZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617698 | |
Record name | 2-(Pyridin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018656-57-9 | |
Record name | 2-(Pyridin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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